molecular formula C23H18FN7O B2733136 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007061-33-7

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B2733136
CAS No.: 1007061-33-7
M. Wt: 427.443
InChI Key: YMEOXVDGSWRAFV-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a complex organic compound with promising applications in various scientific fields. This compound stands out due to its unique structural characteristics, making it a subject of considerable interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide typically involves multi-step organic synthesis. Key intermediates include pyrazolo[3,4-d]pyrimidine derivatives and fluoro-substituted anilines. Typical reaction conditions often involve the use of strong bases, catalytic amounts of palladium or copper, and solvent systems such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Industrial Production Methods: In an industrial setting, the production of this compound might be scaled using continuous flow reactors, which enable better control over reaction parameters such as temperature, pressure, and time, increasing the overall yield and purity. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide undergoes a variety of chemical reactions, including:

  • Oxidation: where it can be transformed into various oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced analogs.

  • Substitution: particularly nucleophilic substitutions, facilitated by reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Common Reagents and Conditions:
  • For oxidation, common reagents include hydrogen peroxide or potassium permanganate.

  • For reduction, common reagents include lithium aluminum hydride or sodium borohydride.

  • For substitution reactions, sodium hydride or potassium carbonate are typically used under controlled conditions.

Major Products: Depending on the specific reactions, major products include oxidized derivatives, reduced analogs, and various substituted compounds, each potentially offering distinct properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable building block for synthesizing new materials and exploring reaction mechanisms.

Biology: Biologically, it may exhibit interesting interactions with biological macromolecules, which can be investigated for potential therapeutic applications.

Medicine: In medicine, preliminary studies might explore its potential as a drug candidate, given its structural novelty and possible bioactivity.

Industry: Industrially, it could be used in the development of new materials with specific properties, such as advanced polymers or specialty coatings.

Mechanism of Action

The mechanism by which N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide exerts its effects involves interaction with specific molecular targets. These could include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed mechanistic studies are essential to elucidate these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds:

  • N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 2-methylbenzoyl-1H-pyrazol-5-amine

  • 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-2-methylbenzamide

Highlighting Uniqueness: Compared to these compounds, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide offers a unique combination of structural elements that potentially translates to distinctive chemical properties and biological activities.

By combining intricate pyrazolo[3,4-d]pyrimidine and fluorophenyl moieties, this compound stands out, making it a valuable subject for further research and application.

That should cover the essentials about this intriguing compound! Anything else you’re curious about?

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEOXVDGSWRAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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